molecular formula C23H34ClN3O3S B2668164 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride CAS No. 1215740-28-5

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2668164
CAS No.: 1215740-28-5
M. Wt: 468.05
InChI Key: NNDVTRQJLDBBPU-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The molecule features a cyclohexanecarboxamide moiety linked to a morpholinopropyl side chain, with the hydrochloride salt enhancing its solubility.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S.ClH/c1-17-9-10-19(28-2)20-21(17)30-23(24-20)26(22(27)18-7-4-3-5-8-18)12-6-11-25-13-15-29-16-14-25;/h9-10,18H,3-8,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDVTRQJLDBBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy and methyl groups. The cyclohexanecarboxamide moiety is then attached through amide bond formation, and the morpholinopropyl group is introduced via nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclohexanecarboxamide moiety can be reduced to form an alcohol.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced cell death .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar benzothiazole derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
A1Staphylococcus aureus32 µg/mL
A2Escherichia coli64 µg/mL
A3Pseudomonas aeruginosa128 µg/mL

This data suggests that modifications to the benzothiazole structure can enhance antimicrobial efficacy, making it a valuable scaffold for developing new antibiotics .

3. Neurological Applications
this compound has been identified as a positive allosteric modulator of the muscarinic M4 receptor. This receptor is implicated in cognitive functions, and compounds targeting it may offer therapeutic benefits for conditions like schizophrenia and Alzheimer's disease.

Case Study:
Research indicated that ML293, a derivative of this compound, exhibited significant selectivity for the M4 receptor with an EC50 value of 1.3 µM. In vivo studies showed promising pharmacokinetic properties, including low clearance rates and substantial brain exposure .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that require specific reagents and conditions for optimal yield. The detailed synthesis pathway remains proprietary; however, general methodologies include:

  • Formation of Benzothiazole Moiety: Utilizing appropriate precursors to create the benzothiazole ring.
  • Amide Bond Formation: Reacting the benzothiazole derivative with morpholinopropylamine under controlled conditions.
  • Hydrochloride Salt Formation: Converting the final product to its hydrochloride form for stability and solubility enhancement.

The mechanism of action primarily involves modulation of receptor activity, which can lead to downstream effects such as increased neurotransmitter release or inhibition of specific cellular pathways .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of heterocyclic molecules with benzothiazole, morpholine, or carboxamide functionalities. Below is a comparison with structurally or functionally related compounds:

Compound Core Structure Key Substituents Reported Activity Key Differences
Target Compound Benzo[d]thiazole 4-methoxy-7-methyl; morpholinopropyl; cyclohexanecarboxamide Hypothesized kinase/CNS modulation Unique combination of substituents; hydrochloride salt enhances solubility
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides Thiazolidinone-coumarin Coumarin-linked acetamide; thiazolidinone ring Antimicrobial, antidiabetic Coumarin-thiazolidinone hybrid vs. benzo[d]thiazole-carboxamide; divergent synthesis
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl; difluorophenyl; thione tautomer Antifungal, kinase inhibition Triazole core vs. benzothiazole; sulfonyl groups alter electronic properties
Morpholine-containing kinase inhibitors (e.g., GDC-0941) Piperazine-morpholine Morpholine; indazole-carboxamide PI3K inhibition Lacks benzothiazole; focuses on indazole scaffold for ATP-binding pocket interaction

Pharmacological and Physicochemical Properties

Parameter Target Compound Thiazolidinone-Coumarin Triazole-Thione
Molecular Weight (g/mol) ~520 (estimated) ~400–450 ~450–500
logP ~3.5 (predicted) 2.8–3.2 3.0–3.5
Aqueous Solubility High (HCl salt) Moderate Low to moderate
Key Pharmacophore Benzo[d]thiazole Thiazolidinone + coumarin Triazole + sulfonylphenyl
  • Activity Insights: The benzo[d]thiazole core in the target compound may confer greater metabolic stability compared to ’s thiazolidinones, which are prone to ring-opening . Unlike ’s triazole-thiones (tautomer-dependent activity ), the target’s rigid benzothiazole scaffold may enforce a consistent binding conformation.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound, characterized by its unique structural features, is being investigated for its interactions with various biological targets, particularly receptors involved in neurotransmission.

Chemical Structure and Properties

  • Molecular Formula : C20H30ClN3O3S
  • Molecular Weight : 427.99 g/mol
  • CAS Number : 1215514-52-5

The compound features a benzothiazole moiety, which is known for its biological activity, particularly in modulating receptor functions. The presence of the morpholine group suggests potential interactions with various neurotransmitter systems.

Muscarinic Receptor Modulation

One of the most significant areas of research surrounding this compound is its role as a muscarinic receptor modulator . The benzothiazole group indicates a potential interaction with muscarinic acetylcholine receptors (mAChRs). A related compound, ML293, has been identified as a positive allosteric modulator of the M4 muscarinic receptor, enhancing acetylcholine signaling at this site. This modulation can have implications for conditions such as schizophrenia and Alzheimer's disease, where mAChR signaling is disrupted.

Neuroprotective Effects

The neuroprotective effects of similar compounds have been documented in several studies. These compounds may exert their effects through antioxidant properties and by inhibiting neuroinflammatory pathways. The interaction with muscarinic receptors may also contribute to neuroprotection by enhancing cholinergic signaling.

Summary of Biological Activities

Activity TypeMechanismReferences
Muscarinic ModulationPositive allosteric modulation of M4 receptor
Anticancer ActivityInduction of apoptosis
NeuroprotectionAntioxidant effects; inhibition of inflammation

Structural Comparison with Related Compounds

Compound NameCAS NumberMolecular Weight (g/mol)Key Biological Activity
This compound1215514-52-5427.99Muscarinic receptor modulation
ML293Not availableNot availablePositive allosteric modulation (M4)
Benzothiazole derivative (example)VariousVariesAnticancer properties

Case Study 1: Modulation of M4 Muscarinic Receptor

A study published in 2012 explored the development of ML293 as a positive allosteric modulator for the M4 muscarinic receptor. This research provided insights into how benzothiazole derivatives can enhance cholinergic signaling, which is crucial for cognitive functions and memory processes.

Case Study 2: Anticancer Properties

Research on benzothiazole derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. A systematic review highlighted that these compounds activate apoptotic pathways and inhibit tumor growth in preclinical models.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Optimization involves solvent selection (e.g., ethanol or THF for reflux), controlled heating (e.g., 170–210°C for cyclization), and purification via recrystallization or flash chromatography. Substituent-dependent yields (60–93%) in analogous benzothiazole derivatives highlight the importance of halogenated precursors and reaction duration . For example, THF as a solvent improved yields to 93% in a related thiazolidinone synthesis, while ethanol facilitated easier isolation .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer:
  • 1H/13C NMR : Confirms proton environments (e.g., morpholine protons at δ 3.5–4.0 ppm, benzothiazole aromatic signals).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • HPLC : Assesses purity (>95%) via retention time consistency .

Q. How do the morpholine and benzothiazole moieties influence solubility and reactivity?

  • Methodological Answer: The morpholine group enhances water solubility via its hydrophilic tertiary amine, while the benzothiazole core contributes to lipophilicity. Reactivity studies in analogous compounds show that electron-withdrawing substituents (e.g., chloro, fluoro) on the benzothiazole ring accelerate nucleophilic substitution reactions . Solvent polarity adjustments (e.g., DMF for polar intermediates, hexane for non-polar purification) are critical for balancing solubility .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) model activation energies and intermediates. Machine learning tools analyze experimental datasets to prioritize reaction conditions (e.g., solvent, catalyst) for target products. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Q. How can researchers resolve contradictions between computational predictions and experimental results?

  • Methodological Answer: Implement iterative feedback loops:

Validate computational models with controlled experiments (e.g., varying temperature/pH).

Use sensitivity analysis to identify outliers (e.g., unexpected byproducts from solvent interactions).

Refine force fields or basis sets in simulations to match observed spectroscopic data.
Case studies in thiazole synthesis show that discrepancies often arise from unaccounted solvent effects or steric hindrance .

Q. What reactor design considerations are essential for scaling up synthesis?

  • Methodological Answer:
  • Membrane Separation : Isolate intermediates via nanofiltration to reduce impurities.
  • Process Simulation : Use Aspen Plus or COMSOL to model heat transfer and mixing efficiency in continuous-flow reactors.
  • Powder Technology : Optimize particle size distribution for consistent crystallization . Scalability challenges in benzothiazole derivatives require precise control of exothermic reactions (e.g., adiabatic calorimetry for safety profiling) .

Q. How can kinetic and thermodynamic studies elucidate reaction mechanisms?

  • Methodological Answer:
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis to determine rate laws (e.g., pseudo-first-order kinetics in cyclohexanecarboxamide formation).
  • Thermodynamic Profiling : Calculate ΔG and ΔH using isothermal titration calorimetry (ITC) for intermediate stability.
  • Isotopic Labeling : Trace morpholine’s nitrogen in amide bond formation via 15N NMR .

Data Contradiction Analysis

Q. How should researchers address inconsistent yield data in analogous compounds?

  • Methodological Answer:
  • Meta-Analysis : Compare datasets across publications (e.g., 60–93% yields in thiazolidinones) to identify trends (e.g., chloro-substituted precursors yield higher than fluoro).
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity vs. temperature).
  • Cross-Validation : Replicate key experiments with strict controls (e.g., inert atmosphere for moisture-sensitive steps) .

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